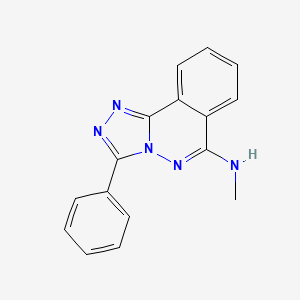

1,2,4-Triazolo(3,4-a)phthalazin-6-amine, N-methyl-3-phenyl-

Beschreibung

Herstellungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von 1,2,4-Triazolo(3,4-a)phthalazin-6-amin, N-Methyl-3-phenyl-, beinhaltet typischerweise die Kondensation von geeignetem 1-Chlor-4-alkoxyphthalazin mit Methylhydrazincarboxilat. Diese Reaktion wird unter Rückflussbedingungen in Gegenwart eines geeigneten Lösungsmittels wie Ethanol durchgeführt. Das Reaktionsgemisch wird dann mit Standardtechniken wie Umkristallisation oder Säulenchromatographie gereinigt, um das gewünschte Produkt zu erhalten.

Industrielle Produktionsmethoden

Industrielle Produktionsmethoden für diese Verbindung sind in der Literatur nicht gut dokumentiert. Es ist wahrscheinlich, dass ähnliche Synthesewege in größerem Maßstab eingesetzt werden, wobei Optimierungen für Ausbeute und Reinheit vorgenommen werden. Der Einsatz von Durchflussreaktoren und automatisierten Syntheseplattformen kann ebenfalls untersucht werden, um die Effizienz des Produktionsprozesses zu verbessern.

Eigenschaften

CAS-Nummer |

87539-90-0 |

|---|---|

Molekularformel |

C16H13N5 |

Molekulargewicht |

275.31 g/mol |

IUPAC-Name |

N-methyl-3-phenyl-[1,2,4]triazolo[3,4-a]phthalazin-6-amine |

InChI |

InChI=1S/C16H13N5/c1-17-14-12-9-5-6-10-13(12)16-19-18-15(21(16)20-14)11-7-3-2-4-8-11/h2-10H,1H3,(H,17,20) |

InChI-Schlüssel |

GLRABDXTKZYASM-UHFFFAOYSA-N |

Kanonische SMILES |

CNC1=NN2C(=NN=C2C3=CC=CC=C31)C4=CC=CC=C4 |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1,2,4-Triazolo(3,4-a)phthalazin-6-amine, N-methyl-3-phenyl- typically involves the condensation of appropriate 1-chloro-4-alkoxy phthalazine with methyl hydrazine carboxylate. This reaction is carried out under reflux conditions in the presence of a suitable solvent such as ethanol. The reaction mixture is then purified using standard techniques like recrystallization or column chromatography to obtain the desired product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. it is likely that similar synthetic routes are employed on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms may also be explored to enhance the efficiency of the production process.

Analyse Chemischer Reaktionen

Arten von Reaktionen

1,2,4-Triazolo(3,4-a)phthalazin-6-amin, N-Methyl-3-phenyl-, unterliegt verschiedenen Arten von chemischen Reaktionen, darunter:

Oxidation: Diese Verbindung kann mit gängigen Oxidationsmitteln wie Kaliumpermanganat oder Wasserstoffperoxid oxidiert werden.

Reduktion: Reduktionsreaktionen können mit Reduktionsmitteln wie Natriumborhydrid oder Lithiumaluminiumhydrid durchgeführt werden.

Substitution: Nucleophile Substitutionsreaktionen sind möglich, insbesondere an den Stickstoffatomen im Triazolring.

Häufige Reagenzien und Bedingungen

Oxidation: Kaliumpermanganat in sauren oder neutralen Bedingungen.

Reduktion: Natriumborhydrid in Methanol oder Ethanol.

Substitution: Alkylhalogenide oder Acylchloride in Gegenwart einer Base wie Triethylamin.

Hauptprodukte, die gebildet werden

Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Bedingungen und Reagenzien ab, die verwendet werden. Beispielsweise kann die Oxidation entsprechende Oxide ergeben, während die Reduktion Amine oder Alkohole produzieren kann.

Wissenschaftliche Forschungsanwendungen

Wirkmechanismus

Der Wirkmechanismus von 1,2,4-Triazolo(3,4-a)phthalazin-6-amin, N-Methyl-3-phenyl-, ist nicht vollständig geklärt. Es wird vermutet, dass es mit verschiedenen molekularen Zielstrukturen und Signalwegen interagiert, darunter:

Enzyminhibition: Hemmt Enzyme wie Carboanhydrase und Cholinesterase, die an verschiedenen physiologischen Prozessen beteiligt sind.

Rezeptorbindung: Bindet an bestimmte Rezeptoren im zentralen Nervensystem, wodurch die Neurotransmitteraktivität möglicherweise moduliert wird.

Wirkmechanismus

The mechanism of action of 1,2,4-Triazolo(3,4-a)phthalazin-6-amine, N-methyl-3-phenyl- is not fully understood. it is believed to interact with various molecular targets and pathways, including:

Enzyme Inhibition: Inhibits enzymes such as carbonic anhydrase and cholinesterase, which are involved in various physiological processes.

Receptor Binding: Binds to specific receptors in the central nervous system, potentially modulating neurotransmitter activity.

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

1,2,4-Triazolo(3,4-b)phthalazin-6-amin: Ähnliche Struktur, aber unterschiedliches Substitutionsschema.

1,2,4-Triazolo(4,3-a)pyrazin: Enthält einen Pyrazinring anstelle eines Phthalazinrings.

6-Alkoxy-1,2,4-triazolo(3,4-a)phthalazin-3(2H)-on: Enthält eine Alkoxygruppe an der 6-Position.

Einzigartigkeit

1,2,4-Triazolo(3,4-a)phthalazin-6-amin, N-Methyl-3-phenyl-, ist einzigartig durch sein spezifisches Substitutionsschema und das Vorhandensein sowohl eines Triazol- als auch eines Phthalazinrings. Diese einzigartige Struktur trägt zu seinen vielfältigen biologischen Aktivitäten und potenziellen therapeutischen Anwendungen bei.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.